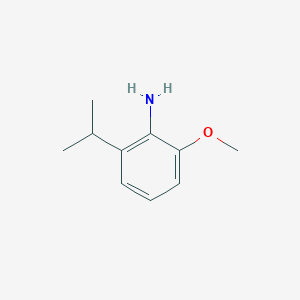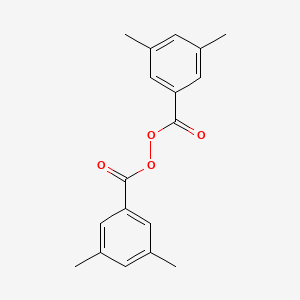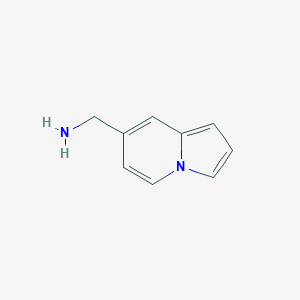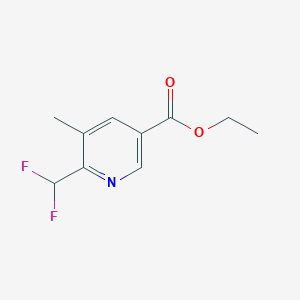![molecular formula C13H10O5 B15330840 3',4',5'-Trihydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15330840.png)
3',4',5'-Trihydroxy-[1,1'-biphenyl]-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a type of phenolic acid and is known for its antioxidant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gallic acid can be synthesized through the hydrolysis of tannins, which are found in abundance in gallnuts. The hydrolysis process involves the use of acids or enzymes to break down the tannins into gallic acid . Another method involves the esterification of 3,4,5-trihydroxybenzoic acid with alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of gallic acid typically involves the fermentation of tannin-rich plant materials using specific strains of fungi or bacteria. The fermentation process converts the tannins into gallic acid, which is then purified through crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Gallic acid undergoes various chemical reactions, including:
Oxidation: Gallic acid can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form gallic alcohol.
Esterification: Gallic acid reacts with alcohols to form esters such as methyl gallate, ethyl gallate, and propyl gallate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in the presence of alcohols.
Major Products
Oxidation: Quinones and other oxidation products.
Reduction: Gallic alcohol.
Esterification: Esters such as methyl gallate, ethyl gallate, and propyl gallate.
Wissenschaftliche Forschungsanwendungen
Gallic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard for determining phenol content in various analytes.
Biology: Acts as a cyclooxygenase inhibitor and is used in the study of enzyme inhibition.
Medicine: Known for its antioxidant properties, it is studied for its potential therapeutic effects in treating diseases related to oxidative stress.
Wirkmechanismus
Gallic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also inhibits the activity of enzymes such as cyclooxygenase, which are involved in inflammatory processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxybenzoic acid: Similar in structure but lacks one hydroxyl group.
4-Hydroxybenzoic acid: Contains only one hydroxyl group.
Protocatechuic acid: Contains two hydroxyl groups in different positions.
Uniqueness
Gallic acid is unique due to its three hydroxyl groups, which contribute to its strong antioxidant properties. This makes it more effective in scavenging free radicals compared to similar compounds with fewer hydroxyl groups .
Eigenschaften
Molekularformel |
C13H10O5 |
|---|---|
Molekulargewicht |
246.21 g/mol |
IUPAC-Name |
4-(3,4,5-trihydroxyphenyl)benzoic acid |
InChI |
InChI=1S/C13H10O5/c14-10-5-9(6-11(15)12(10)16)7-1-3-8(4-2-7)13(17)18/h1-6,14-16H,(H,17,18) |
InChI-Schlüssel |
FHSGAZAEJXRLRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15330762.png)
![3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine](/img/structure/B15330766.png)
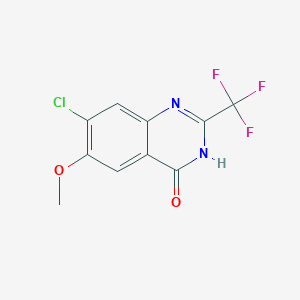
![2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15330782.png)
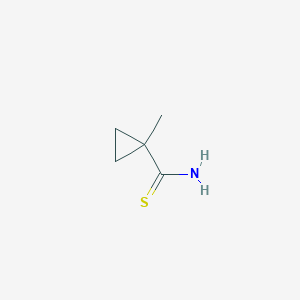
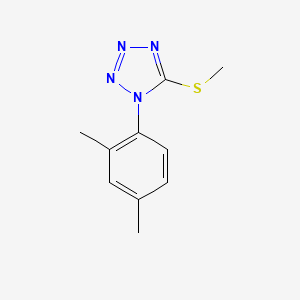
![7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15330794.png)
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B15330796.png)
